N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,5-difluorobenzenesulfonamide
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Overview
Description
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H14F2N6O2S and its molecular weight is 380.37. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The potential anticancer applications of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,5-difluorobenzenesulfonamide derivatives have been explored extensively. A novel series of pyrazolopyrimidines derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including HCT-116 and MCF-7, showcasing the therapeutic potential of these compounds as anticancer agents (Rahmouni et al., 2016). Another study synthesized sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, revealing high antitumor activity with low toxicity, suggesting their efficacy as antitumor agents (Huang, Lin, & Huang, 2001).
Antimicrobial Activity
The antimicrobial potential of these compounds has also been investigated, with several studies reporting the synthesis of novel derivatives exhibiting broad-spectrum antimicrobial properties. For example, pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and demonstrated potent antimicrobial and anticancer activities, indicating their dual therapeutic potential (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which showed significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Enzyme Inhibition
The enzyme inhibition properties of these compounds have been explored, particularly targeting enzymes relevant to disease pathogenesis. A study exploiting the pyrazolo[3,4-d]pyrimidin-4-one ring system identified potent adenosine deaminase inhibitors, providing insights into designing novel therapeutic agents for diseases associated with enzyme dysfunction (La Motta et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation and is a potential target for cancer treatments .
Mode of Action
The compound interacts with CDK2 in an ATP-competitive manner, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, preventing ATP from binding and thus blocking the kinase’s catalytic activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and rapid clearance
Result of Action
The inhibition of CDK2 by this compound leads to a reduction in the phosphorylation of retinoblastoma at Thr821, arresting cells at the S and G2/M phases, and inducing apoptosis . This results in the inhibition of cancer cell proliferation .
Properties
IUPAC Name |
2,5-difluoro-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N6O2S/c16-11-2-3-12(17)13(8-11)26(24,25)22-6-5-18-14-9-15(20-10-19-14)23-7-1-4-21-23/h1-4,7-10,22H,5-6H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXMHQAWGAIGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.